Iobenguane sulfate I 131 (TN)

Description

Historical Context of Radiopharmaceutical Development for Adrenergic Systems

The journey to understanding the adrenergic system began over a century ago. ispyphysiology.com In 1906, Henry Hallett Dale's experiments demonstrated that the effects of adrenaline are mediated through receptors. ispyphysiology.com This foundational concept paved the way for future discoveries. ispyphysiology.com Decades later, in 1948, Raymond Ahlquist classified adrenergic receptors into alpha and beta types, a distinction that remains fundamental to pharmacology. ispyphysiology.com The development of radiopharmaceuticals for imaging and treating conditions related to the adrenergic system grew from these early discoveries. The ability to label molecules that interact with this system, such as norepinephrine (B1679862) analogs, with radioactive isotopes offered a new frontier in medical research and clinical practice. mdpi.comnih.govichtj.waw.pl The establishment of facilities for producing radioactive isotopes in the mid-20th century was a critical step in making these tools available for medical use. ichtj.waw.pl

Evolution of Iobenguane (B1672009) as a Targeted Research Probe

Iobenguane was initially developed as a structural analog of norepinephrine for the purpose of imaging the adrenal cortex. nih.gov Its similarity to norepinephrine allows it to be taken up by cells of neuroectodermal origin through the norepinephrine transporter. nih.govfda.gov This selective uptake is the cornerstone of its function as a targeted probe. wikipedia.orgpatsnap.com Researchers quickly recognized its potential for both diagnosing and treating neuroendocrine tumors, which often have high expression of the norepinephrine transporter. nih.govnih.gov The use of Iobenguane labeled with different iodine isotopes, such as Iodine-123 for imaging and Iodine-131 for therapy, has been a significant advancement. nih.govfda.gov While the I-131 form has been in use for many years, the development of the I-123 version offered improved imaging quality with lower radiation exposure. nih.govfda.gov

Scope of Current Academic Research on Iobenguane Sulfate (B86663) I 131

Current academic research on Iobenguane Sulfate I 131 is multifaceted, exploring its use in various clinical contexts and seeking to optimize its efficacy. cancer.govopenmedscience.com Ongoing clinical trials are investigating its application in treating recurrent or refractory neuroblastoma, as well as malignant pheochromocytoma and paraganglioma. cancer.gov Researchers are also exploring its use in combination with other therapies to improve outcomes for high-risk neuroblastoma. nih.gov A significant area of investigation involves the use of high-specific-activity (HSA) I-131 MIBG, which has shown promise in providing clinical benefits for patients with advanced pheochromocytoma or paraganglioma. nih.gov Furthermore, research is delving into the molecular mechanisms of Iobenguane transport to better understand its disposition in both tumor and normal tissues, which could lead to strategies for reducing toxicity and enhancing therapeutic effects. nih.gov The development of new PET tracers targeting the norepinephrine transporter is another active area of research that may offer more convenient and effective imaging options in the future. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C16H22I2N6O4S |

|---|---|

Molecular Weight |

652.3 g/mol |

IUPAC Name |

2-[(3-(131I)iodanylphenyl)methyl]guanidine;2-[(3-iodophenyl)methyl]guanidine;sulfuric acid |

InChI |

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i9+4;; |

InChI Key |

XNACDNPGABUBFR-ITXPHOHRSA-N |

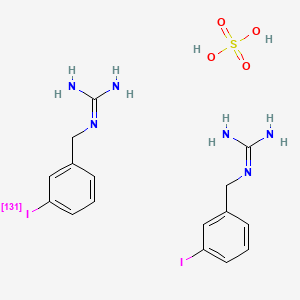

Isomeric SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)[131I])CN=C(N)N.OS(=O)(=O)O |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Iobenguane Sulfate I 131 Action

Norepinephrine (B1679862) Transporter (NET) System Interactions

The interaction with the Norepinephrine Transporter (NET) system is the cornerstone of Iobenguane (B1672009) Sulfate (B86663) I 131's targeted mechanism. aap.org This high-affinity uptake system is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby regulating neurotransmission. patsnap.com Tumors of neuroendocrine origin, such as pheochromocytoma and paraganglioma, often overexpress the NET on their cell surfaces, making them prime targets for agents that can exploit this transport system. aap.orgarkansasbluecross.com

High-Affinity Uptake Pathways via NET

Iobenguane is actively transported into cells via the NET system. nih.gov This process is a high-affinity uptake mechanism, meaning that the transporter has a strong binding affinity for iobenguane, allowing for its efficient accumulation within the target cells even at low extracellular concentrations. nih.gov This active transport is crucial for achieving a high concentration of the radiopharmaceutical within the tumor cells, thereby maximizing the therapeutic radiation dose delivered to the tumor while minimizing exposure to non-target tissues. patsnap.comncats.io The uptake of iobenguane is a saturable process, and it is dependent on the same mechanisms that govern norepinephrine transport. nih.gov

Structural Mimicry of Norepinephrine by Iobenguane

The efficacy of Iobenguane Sulfate I 131 is fundamentally based on its structural resemblance to the endogenous neurotransmitter norepinephrine. aap.orgdrugbank.comoncolink.orgclevelandclinic.org Iobenguane, also known as metaiodobenzylguanidine (MIBG), is an aralkylguanidine analog of norepinephrine. wikipedia.org This structural similarity allows it to act as a "false neurotransmitter," effectively deceiving the NET system into recognizing and transporting it into the cell. patsnap.comtaylorandfrancis.com This mimicry is so effective that iobenguane is subject to the same uptake and accumulation pathways as norepinephrine. aap.orgfda.govdrugs.com

| Interaction | Description | Significance |

|---|---|---|

| Binding to Norepinephrine Transporter (NET) | Iobenguane's structural similarity to norepinephrine allows it to bind to and be transported by NET. | Enables selective uptake into neuroendocrine cells overexpressing NET. aap.orgpatsnap.com |

| Active Transport into the Cell | The uptake of iobenguane is an active, high-affinity process mediated by NET. | Leads to high intracellular concentrations of the radiopharmaceutical in target tumor cells. nih.gov |

Intracellular Processing and Retention Mechanisms

Following its transport into the cell, Iobenguane Sulfate I 131 undergoes specific intracellular processing and retention mechanisms that are critical for its therapeutic efficacy. These processes ensure that the radiopharmaceutical is retained within the target cell for a sufficient duration to deliver a cytotoxic dose of radiation. aap.org

Storage within Neurosecretory Granules

Once inside the adrenergic nerve terminals or neuroendocrine tumor cells, iobenguane is not freely distributed within the cytoplasm. Instead, it is actively sequestered and stored within neurosecretory granules, also known as presynaptic storage vesicles. drugbank.comwikipedia.orgtaylorandfrancis.com This is the same storage mechanism utilized by norepinephrine. The vesicular monoamine transporters (VMAT) are responsible for pumping iobenguane from the cytoplasm into these granules. nih.gov This compartmentalization serves to concentrate the agent further and prolong its retention within the cell. taylorandfrancis.com

Sustained Intracellular Radiation Emission Dynamics

The radioactive isotope Iodine-131, which is attached to the iobenguane molecule, is the source of its therapeutic effect. patsnap.com Iodine-131 decays through the emission of both beta and gamma radiation. arkansasbluecross.comnih.gov The beta particles are responsible for the majority of the cytotoxic effects, as they travel short distances and deposit their energy in the immediate vicinity of the decaying atom, leading to localized DNA damage and cell death. patsnap.com The physical half-life of Iodine-131 is approximately 8.02 days, which allows for a sustained emission of radiation within the tumor cells where the iobenguane is retained. arkansasbluecross.comfda.gov This prolonged radiation exposure contributes to tumor necrosis. aap.orgncats.io

Interactions with Presynaptic Adrenergic Nerve Endings

The entire mechanism of action of Iobenguane Sulfate I 131 is predicated on its interaction with presynaptic adrenergic nerve endings and the cellular machinery they contain. oncolink.orgwikipedia.org It is taken up by the norepinephrine transporters located on these nerve terminals. drugbank.comdrugs.com This selective uptake means that iobenguane accumulates not only in neuroendocrine tumors but also in adrenergically innervated tissues such as the heart, lungs, adrenal medulla, salivary glands, liver, and spleen. aap.orgfda.gov

Substrate Specificity within Adrenergic Tissues and Cell Types

The selective accumulation of Iobenguane Sulfate I 131 in specific tissues is fundamental to its mechanism of action. This specificity is primarily dictated by its structural resemblance to the neurotransmitter norepinephrine, which allows it to be recognized and transported by specific cellular machinery predominantly found in adrenergic tissues and certain neuroendocrine tumors. patsnap.comopenmedscience.comoncolink.org

The principal mediator of this selective uptake is the norepinephrine transporter (NET) , a transmembrane protein encoded by the SLC6A2 gene. nih.govnih.govwikipedia.org NET is highly expressed on the cell surface of adrenal chromaffin cells, presynaptic sympathetic neurons, and tumors originating from the neural crest, such as pheochromocytoma, paraganglioma, and neuroblastoma. nih.govnih.govascopost.com Research indicates that as many as 90% of neuroblastomas express NET. nih.gov This high level of NET expression in target tumors, compared to most other tissues in the body, forms the molecular basis for the compound's specific localization. openmedscience.comnih.gov

Iobenguane is actively transported into these cells via a high-affinity, energy-dependent process known as the Uptake-1 mechanism . nih.govnih.gov This transport system is saturable and dependent on various physiological factors, including temperature, pH, oxygen, and the presence of sodium and chloride ions, which are co-transported with the substrate. nih.gov Once inside the cell, a portion of the iobenguane is sequestered into neurosecretory storage granules, a process mediated by vesicular monoamine transporters (VMATs). nih.gov The compound acts as a false substrate of norepinephrine, being taken up and stored within the granules of these adrenergic neurons and neuroendocrine cells. nih.gov

While NET is the primary transporter for iobenguane in its target neuroendocrine tumors, research has identified other transporters that contribute to its biodistribution. Notably, the Organic Cation Transporter 3 (OCT3) has been shown to be a significant mediator of iobenguane uptake in the heart. nih.govresearchgate.net Studies using mouse models have demonstrated that OCT3 is responsible for the majority of cardiac iobenguane accumulation. This finding challenges the previous assumption that cardiac uptake was solely a measure of NET activity in adrenergic nerve endings, suggesting it primarily reflects OCT3 activity in cardiomyocytes. nih.gov

Detailed research findings have elucidated the kinetics of iobenguane transport and its relative dependence on different transporters in specific tissues.

Table 1: Kinetic Parameters of meta-Iodobenzylguanidine (mIBG) Uptake by Mouse Organic Cation Transporter 3 (mOct3)

This table presents the kinetic parameters for the transport of mIBG in HEK293 cells stably transfected with mOct3.

| Parameter | Value | Unit |

| Km (Michaelis Constant) | 29.4 ± 3.4 | µM |

| Vmax (Maximum Velocity) | 8.60 ± 0.32 | nmol/mg protein/min |

Data sourced from studies on HEK293 cells expressing mOct3. nih.gov

The substrate specificity is further highlighted by the differential uptake mechanisms in various tissues. While NET-expressing tumors are the primary target, significant uptake also occurs in other adrenergically innervated organs.

Table 2: Iobenguane Uptake Characteristics in Adrenergic Tissues and Cell Types

This table summarizes the primary transporters and relative uptake contributions in various tissues.

| Tissue/Cell Type | Primary Transporter(s) | Key Research Findings |

| Pheochromocytoma & Paraganglioma | Norepinephrine Transporter (NET) | High expression of NET on the cell surface leads to selective and high-affinity uptake of iobenguane. nih.govascopost.com |

| Neuroblastoma | Norepinephrine Transporter (NET) | Approximately 90% of neuroblastomas express NET, enabling tumor-selective uptake. nih.gov |

| Heart | Organic Cation Transporter 3 (OCT3), Norepinephrine Transporter (NET) | Studies suggest OCT3 mediates approximately 83% of cardiac mIBG uptake, with NET and passive diffusion accounting for the remaining 17%. nih.gov |

| Adrenal Medulla | Norepinephrine Transporter (NET) | As a key site of adrenergic activity, it demonstrates high uptake via the NET-mediated Uptake-1 mechanism. ascopost.comnih.gov |

| Liver, Lungs, Spleen, Salivary Glands | Norepinephrine Transporter (NET) | These adrenergically innervated tissues show iobenguane accumulation due to the presence of NET in nerve terminals. ascopost.comdrugbank.com |

The specificity of Iobenguane Sulfate I 131 is also influenced by competition at the transporter site. The use of high-specific-activity (HSA) formulations, where a very high proportion of the iobenguane molecules are labeled with Iodine-131, is crucial. radiopaedia.orgscienceopen.com This minimizes the presence of non-radiolabeled "cold" iobenguane, which would otherwise compete for binding to the norepinephrine transporters, thereby enhancing the effective uptake of the radioactive compound into the target cells. nih.gov

Radiochemical Synthesis and Quality Control Methodologies in Research

Radiosynthesis Techniques for Iobenguane (B1672009) I 131

The synthesis of Iobenguane I 131 has evolved to optimize yield, specific activity, and purity. Research has explored various techniques, from traditional methods to more advanced approaches, to enhance its therapeutic potential.

The conventional method for producing radioiodinated Iobenguane involves an isotope exchange reaction. scirp.org This process typically utilizes non-radioactive iobenguane (¹²⁷I-MIBG) as a precursor, which undergoes a substitution reaction with a radioactive iodine isotope, such as Na¹³¹I. scirp.orgnih.gov The reaction is often facilitated by heating, for instance, at 100°C for a duration of up to 4 hours. nih.gov

A significant drawback of this method is the resultant low specific activity. who.int The final product contains a substantial amount of non-radioactive "carrier" iobenguane molecules. snmjournals.orgtouchendocrinology.com In some conventional preparations, the molar ratio of non-radioactive to radioactive iobenguane can be greater than 2,000:1. snmjournals.orgtouchendocrinology.com This excess of "cold" molecules can competitively inhibit the uptake of the desired radiolabeled Iobenguane I 131 by target tissues, potentially reducing its therapeutic efficacy. who.int

| Parameter | Description | Reference |

| Precursor | m-iodobenzylamine hydrochloride and cyanamide | nih.gov |

| Reaction | Nucleophilic substitution (isotope exchange) | nih.gov |

| Conditions | Reflux at 100°C for 4 hours | nih.gov |

| Key Issue | Presence of large amounts of non-radioactive "carrier" iobenguane | snmjournals.orgtouchendocrinology.com |

To overcome the limitations of conventional methods, no-carrier-added (NCA) synthesis approaches have been developed. nih.govxml-journal.net The primary goal of NCA synthesis is to produce Iobenguane I 131 with a very high specific activity, meaning that nearly every molecule of iobenguane is labeled with ¹³¹I. touchendocrinology.com This is achieved by avoiding the use of a large excess of non-radioactive iobenguane as a starting material. touchendocrinology.comnih.gov

Research into NCA synthesis has demonstrated significant advantages, including the potential for enhanced uptake in target tissues due to the absence of competitive inhibition from carrier molecules. nih.govxml-journal.net One of the early methods for NCA synthesis of meta-[¹³¹I]iodobenzylguanidine was described in 1993. touchendocrinology.comnih.gov These high specific activity preparations are considered more suitable for both diagnostic and therapeutic applications in a clinical setting. xml-journal.net

A significant advancement in achieving high specific activity Iobenguane I 131 is the use of solid-phase precursor techniques. snmjournals.orgsnmjournals.org This method involves attaching a precursor molecule to a solid support, such as a polystyrene resin. snmjournals.orgfrontiersin.org A common precursor used is a polystyrene-bound (dibutyltin)-benzylguanidine. snmjournals.org

The radiolabeling is performed by incubating the solid-phase precursor with [¹³¹I]-NaI and an oxidizing agent. snmjournals.org The desired radiolabeled Iobenguane is then cleaved from the resin and purified. snmjournals.org This "Ultratrace" process effectively eliminates the presence of non-radioactive iobenguane, resulting in a true "carrier-free" or very high specific activity product. snmjournals.orgsnmjournals.orgfrontiersin.org This technique has been shown to produce Iobenguane I 131 with a specific activity of approximately 92.5 MBq/μg, a significant increase compared to the approximately 1.59 MBq/μg for conventional MIBG.

| Technique | Precursor | Key Advantage | Reference |

| Solid-Phase Synthesis | Polystyrene-bound (dibutyltin)-benzylguanidine | Produces high specific activity, "carrier-free" Iobenguane I 131 | snmjournals.orgfrontiersin.org |

Radiochemical Purity Assessment and Control Methodologies

Ensuring the radiochemical purity of Iobenguane I 131 is critical for its clinical use. The European Pharmacopoeia mandates quality control testing to determine radiochemical purity. nih.govnih.gov The primary impurities of concern are free iodide and other degradation products. snmjournals.org

Thin-Layer Chromatography (TLC) is a commonly used method for assessing the radiochemical purity of Iobenguane I 131. nih.govresearchgate.net It is a relatively simple and rapid technique. For the analysis, a silica (B1680970) gel impregnated aluminum plate can be used as the stationary phase. researchgate.net A suitable mobile phase, such as a mixture of ethanol (B145695) and ammonium (B1175870) hydroxide (B78521) (50:1), allows for the separation of Iobenguane I 131 from free iodide. researchgate.net In this system, Iobenguane I 131 typically has an Rf value between 0.0 and 0.2, while free iodide has an Rf value between 0.9 and 1.0. researchgate.net The distribution of radioactivity on the TLC plate is then determined using a radioactivity detector. edqm.eu

| Parameter | Description | Reference |

| Stationary Phase | Silica gel impregnated aluminum plate | researchgate.net |

| Mobile Phase | Ethanol : NH₄OH (50:1) | researchgate.net |

| Rf of [¹³¹I]mIBG | 0.0 - 0.2 | researchgate.net |

| Rf of free iodide | 0.9 - 1.0 | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and sensitive technique for the quality control of Iobenguane I 131. nih.govresearchgate.net Various HPLC methods have been developed for its analysis. Reversed-phase HPLC is a common approach.

One method utilizes a C8 or a phenyl-type column. scirp.org For a phenyl-type column (100 x 2.1 mm, 3 µm particle size), a gradient elution can be employed with a mobile phase consisting of A (4 mM ammonium formate (B1220265) and 0.5 mL acetic acid in 1 L deionized water) and B (4 mM ammonium formate in acetonitrile). scirp.org Another reported method uses a µBondapak C-18 column with a mobile phase of tetrahydrofuran (B95107) and 0.1 mol/L NaH₂PO₄ (12:88) at a flow rate of 2 mL/min. researchgate.net

HPLC allows for the precise quantification of radiochemical purity and the detection of impurities such as deiodinated benzylguanidine and hydroxyl-substituted meta-hydroxybenzylguanidine. snmjournals.org Research has focused on developing rapid isocratic systems to reduce analysis time, which is particularly important from a radiation protection standpoint when handling therapeutic amounts of the radiopharmaceutical. nih.gov A radiochemical purity of at least 94% is often required. snmjournals.org

| Column Type | Mobile Phase | Detection | Reference |

| Phenyl-type | Gradient of ammonium formate/acetic acid in water and acetonitrile | Radiometric and UV | scirp.org |

| µBondapak C-18 | Tetrahydrofuran and 0.1 mol/L NaH₂PO₄ (12:88) | Not specified | researchgate.net |

Specific Activity Research and its Implications for Biological Modelsopenmedscience.comendocrine-abstracts.org

The specific activity of Iobenguane I 131, which refers to the amount of radioactivity per unit mass of the compound, is a critical factor influencing its efficacy and safety in biological systems. researchgate.net Research in this area has significant implications for understanding how the compound interacts with its biological targets. researchgate.net

Comparative Analysis of Carrier-Free versus Carrier-Added Formulationsopenmedscience.com

Iobenguane I 131 is available in two main formulations: carrier-added and carrier-free (also referred to as no-carrier-added or high specific activity). snmjournals.orgnih.gov

Carrier-Added Formulations: In conventional, carrier-added preparations, a significant amount of non-radioactive ("cold") iobenguane is present alongside the radioactive Iobenguane I 131. snmjournals.org The molar ratio of non-radioactive to radioactive iobenguane can be as high as 2000:1. snmjournals.orgnih.gov This means that for every molecule of Iobenguane I 131, there are many non-radioactive molecules. nih.gov

Carrier-Free (High Specific Activity) Formulations: In contrast, carrier-free formulations, such as Azedra®, are produced with very high specific activity, meaning they contain little to no non-radioactive iobenguane. researchgate.netradiopaedia.orgoup.com This is achieved through specialized synthesis methods, such as the Ultratrace® platform. researchgate.netradiopaedia.org

The distinction between these formulations is crucial because iobenguane is taken up by cells via the norepinephrine (B1679862) transporter (NET). openmedscience.comresearchgate.net The presence of a large excess of non-radioactive iobenguane in carrier-added formulations can saturate these transporters, leading to competition for uptake between the radioactive and non-radioactive molecules. snmjournals.orgsnmjournals.org

Research has shown that high-specific-activity (carrier-free) Iobenguane I 131 results in higher levels of radioactivity accumulation in target tissues, such as neuroendocrine tumors that express high levels of NET. researchgate.net This enhanced uptake can potentially lead to greater therapeutic efficacy. researchgate.net For instance, studies in animal models have demonstrated that carrier-free formulations lead to increased uptake and retention in tumors. researchgate.net

Table 1: Comparison of Carrier-Free and Carrier-Added Iobenguane Formulations

| Feature | Carrier-Free (High Specific Activity) | Carrier-Added (Low Specific Activity) |

|---|---|---|

| Composition | Primarily radioactive Iobenguane I 131 | Contains a large excess of non-radioactive iobenguane |

| Specific Activity | High (>1600 mCi/micromol for ¹³¹I) researchgate.net | Low |

| Target Tissue Uptake | Higher accumulation in NET-expressing tissues researchgate.net | Lower accumulation due to receptor saturation snmjournals.orgsnmjournals.org |

| Potential Efficacy | Potentially greater therapeutic effect researchgate.net | May have reduced efficacy due to lower target uptake |

Research on Receptor Competition Effects in Model Systemsopenmedscience.com

The norepinephrine transporter (NET) is the primary mechanism for iobenguane uptake into cells. medscape.com Consequently, any substance that interacts with the NET can potentially interfere with the uptake of Iobenguane I 131. medscape.comfda.gov This is a key area of research, as many common medications can affect NET function. fda.gov

Research has identified several classes of drugs that can reduce the uptake of iobenguane, potentially leading to false-negative imaging results or reduced therapeutic efficacy. medscape.com These include:

Drugs that directly compete for NET binding sites, such as pseudoephedrine. medscape.com

Drugs that reduce the number of available NETs or deplete catecholamine stores, such as certain antidepressants and antipsychotics. medscape.com

Studies in model systems are crucial for understanding the extent of this competition and for developing guidelines for medication management prior to Iobenguane I 131 administration. For example, it is often recommended to discontinue drugs that interfere with NET for at least five half-lives before administering iobenguane. medscape.com

Research on Radiolytic Stability and Degradation Pathways of Iobenguane I 131radiopaedia.org

Iodine-131 is a radioactive isotope with a half-life of approximately 8 days, emitting both beta and gamma radiation. radiopaedia.orgmdpi.comnih.gov The energy released during radioactive decay can lead to the breakdown of the iobenguane molecule itself, a process known as radiolysis. snmjournals.org

Research into the radiolytic stability of Iobenguane I 131 is essential to ensure the quality and purity of the radiopharmaceutical over its shelf life. The primary degradation products identified include deiodinated benzylguanidine and hydroxyl-substituted meta-hydroxybenzylguanidine. snmjournals.org These impurities have a similar affinity for the NET receptor as iobenguane, which could potentially impact the agent's performance. snmjournals.org

To mitigate degradation, formulations of Iobenguane I 131 are stabilized with agents like ascorbic acid and maintained at a specific pH. snmjournals.orgsnmjournals.org Quality control procedures, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are employed to assess the radiochemical purity and quantify any degradation products before administration. nih.govresearchgate.net These methods are vital for ensuring that the final product meets stringent quality standards. nih.gov

Preclinical Research Models and Experimental Methodologies

In Vitro Studies on Cellular and Tissue Models

In vitro studies have been fundamental in understanding the cellular mechanisms governing the uptake and retention of Iobenguane (B1672009) I 131. These studies typically utilize specific cell lines that mimic the targeted neuroendocrine tumors.

Selection and Preparation of Cell Lines for Iobenguane I 131 Uptake Studies

The selection of appropriate cell lines is a critical first step in modeling the in vivo behavior of Iobenguane I 131. Human neuroblastoma cell lines, such as SK-N-SH , and rat pheochromocytoma cells, like PC-12 , are frequently employed due to their expression of the norepinephrine (B1679862) transporter (NET), which is the primary mechanism for iobenguane uptake. nih.govnih.gov

The preparation of these cell lines for uptake studies involves standard cell culture techniques. Cells are grown in a suitable medium, often supplemented with fetal bovine serum and antibiotics, and maintained in a controlled environment with specific temperature and carbon dioxide levels to ensure optimal growth and viability.

Quantitative Analysis of Cellular Uptake and Retention

Quantitative analysis of Iobenguane I 131 uptake and retention in these cell lines has revealed important differences in their handling of the compound. Studies have shown that while both SK-N-SH and PC-12 cells take up iobenguane, their storage mechanisms differ significantly. In SK-N-SH cells, the storage of iobenguane is predominantly extravesicular. nih.gov In contrast, PC-12 cells, which contain numerous storage granules, exhibit granular storage of the compound. nih.gov

This difference in storage mechanism has a direct impact on the retention of the radiopharmaceutical. Research has indicated that at least 50% of the accumulated iobenguane remains permanently stored in SK-N-SH cells. nih.gov The more extensive accumulation and granular storage in PC-12 cells lead to a nearly 20-fold higher exposure to iobenguane compared to SK-N-SH xenografts in animal models. nih.gov The neuron-specific uptake of [125I]MIBG and [3H]NE in SK-N-SH cells has been observed to saturate at an extracellular concentration of 10(-6) M, exceeding uptake by passive diffusion by 20-30 fold. nih.gov

| Cell Line | Primary Uptake Mechanism | Storage Mechanism | Key Retention Finding |

|---|---|---|---|

| SK-N-SH (Human Neuroblastoma) | Norepinephrine Transporter (NET) | Predominantly Extravesicular | At least 50% of accumulated MIBG is permanently stored. nih.gov |

| PC-12 (Rat Pheochromocytoma) | Norepinephrine Transporter (NET) | Granular | Nearly 20-fold higher MIBG exposure compared to SK-N-SH xenografts. nih.gov |

Investigation of Uptake Inhibition by Pharmaceutical Agents in Cellular Models

A crucial area of in vitro research has been the investigation of how other pharmaceutical agents can interfere with the uptake of Iobenguane I 131. This is vital for understanding potential drug interactions that could impact the efficacy of the radiopharmaceutical.

It has been demonstrated that various drugs can reduce the uptake of iobenguane into cells. fda.gov A prominent class of interfering agents is tricyclic antidepressants , such as amitriptyline. fda.govmedscape.com These drugs, along with other norepinephrine reuptake inhibitors, can block the NET, thereby preventing the cellular uptake of iobenguane. fda.govmedscape.com Other substances that have been shown to potentially interfere with iobenguane uptake include certain botanicals like ephedra and St. John's Wort. pahealthwellness.com

In Vivo Animal Model Investigations

In vivo studies in animal models are essential for understanding the biodistribution and pharmacokinetics of Iobenguane I 131 in a whole-organism context, providing data that is more directly translatable to human physiology.

Biodistribution Research in Various Animal Species

Biodistribution studies have been conducted in various animal species, most notably in mice bearing human neuroblastoma xenografts. These studies track the distribution of the radiolabeled compound throughout the body over time, identifying organs and tissues with significant uptake.

In preclinical studies with dogs, infusions of metaiodobenzylguanidine (MIBG) were found to cause dose-dependent hypertension. nih.gov Dosimetry and biodistribution assessments in human clinical trials, which often follow similar principles to preclinical studies, involve acquiring whole-body gamma camera images at multiple time points (e.g., within the first hour, and at 1, 2, and 5 days) after administration of a dosimetric dose. fda.gov

Pharmacokinetic Analysis in Preclinical Animal Models

Pharmacokinetic (PK) analysis in preclinical animal models aims to characterize the absorption, distribution, metabolism, and excretion (ADME) of Iobenguane I 131. While specific, detailed preclinical pharmacokinetic data from animal models is not extensively available in the provided search results, human pharmacokinetic data from clinical trials can provide a framework for the types of parameters assessed.

In human studies, the pharmacokinetics of iobenguane I 131 have been characterized. The mean maximum concentration (Cmax) is generally observed at the end of the infusion. fda.gov The compound is primarily eliminated by the kidneys, with a significant percentage of the administered dose excreted in the urine within the first 24 hours. fda.gov The terminal blood half-life in humans has been determined to be approximately 35 hours. fda.gov Iobenguane I 131 does not undergo hepatic metabolism. fda.gov

| Pharmacokinetic Parameter | Finding in Human Studies (as a surrogate for preclinical data) |

|---|---|

| Mean Maximum Concentration (Cmax) | 0.06 μCi/mL (CV 36%), generally at the end of infusion. fda.gov |

| Mean Blood Area Under the Curve (AUC) | 1 μCi*h/mL (CV 33%). fda.gov |

| Distribution Half-Life | 0.37 ± 0.22 hours. fda.gov |

| Terminal Blood Half-Life | 35 ± 14 hours. fda.gov |

| Volume of Distribution | 2893 ± 592 mL/kg. fda.gov |

| Clearance | 62 ± 24 mL/hr/kg. fda.gov |

| Excretion | Primarily renal; 50 ± 10% within 24 hours and 80 ± 10% within 120 hours. fda.gov |

Evaluation of Receptor Targeting Efficacy in Animal Models

The efficacy of Iobenguane sulfate (B86663) I 131 in targeting tumor tissue is primarily evaluated in preclinical animal models through biodistribution studies. These studies are crucial for determining the uptake and retention of the radiopharmaceutical in the tumor compared to normal tissues, thereby assessing its targeting specificity and potential therapeutic window. The principal mechanism of uptake is via the norepinephrine transporter (NET), which is overexpressed in neuroendocrine tumors like neuroblastoma and pheochromocytoma.

Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for these evaluations. The SK-N-SH human neuroblastoma cell line and the PC-12 rat pheochromocytoma cell line are two well-established models used in Iobenguane I 131 research.

Pharmacokinetic and biodistribution analyses in these models involve injecting the radiolabeled compound and subsequently measuring the radioactivity in various organs and the tumor at different time points. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), which allows for a standardized comparison of uptake across different tissues.

A study investigating the biodistribution of no-carrier-added (n.c.a.) Iobenguane I 131 in nude mice bearing SK-N-SH human neuroblastoma xenografts provided quantitative data on its tissue distribution. The results demonstrated tumor uptake, as well as accumulation in other tissues known to express the norepinephrine transporter.

| Tissue | Uptake at 4 hours (%ID/g) | Uptake at 24 hours (%ID/g) |

|---|---|---|

| Blood | 2.1 ± 0.3 | 0.5 ± 0.1 |

| Heart | 12.1 ± 1.2 | 3.5 ± 0.5 |

| Liver | 3.5 ± 0.5 | 1.8 ± 0.2 |

| Spleen | 3.4 ± 0.5 | 1.8 ± 0.2 |

| Kidney | 2.5 ± 0.3 | 0.9 ± 0.1 |

| Muscle | 1.3 ± 0.2 | 0.4 ± 0.1 |

| Tumor | 3.1 ± 0.6 | 1.5 ± 0.3 |

Further research has been conducted to compare the uptake of Iobenguane I 131 in different neuroblastoma xenograft models. For instance, a study compared the pharmacokinetics of Iobenguane I 131 in murine xenografts of two human neuroblastoma cell lines, SK-N-SH and SK-N-BE(2c). While both cell lines showed similar capacities for active uptake of the compound in vitro, there was heterogeneity in tumor uptake in vivo. iiarjournals.org The percentage of the injected dose per gram of tumor retained at 24 hours was 0.95% for SK-N-SH and 0.76% for SK-N-BE(2c). iiarjournals.org

Comparative studies with other radiolabeled benzylguanidine analogs have also been performed to evaluate potential improvements in tumor targeting. In a study using the PC-12 pheochromocytoma xenograft model, the uptake of metabromobenzylguanidine (MBBG) was found to be rapid and intense, reaching 80% of the injected dose per gram in the tumor at 2 hours post-injection. duke.edu

Development and Characterization of Animal Tumor Models for Iobenguane I 131 Research

The development and thorough characterization of relevant animal tumor models are fundamental to the preclinical evaluation of Iobenguane I 131. These models are essential for studying tumor biology, assessing the efficacy of targeted radiotherapy, and understanding the mechanisms of action and potential resistance. The most commonly utilized models in Iobenguane I 131 research are xenografts of human neuroblastoma and rat pheochromocytoma cell lines in immunodeficient mice.

SK-N-SH Human Neuroblastoma Xenograft Model

The SK-N-SH cell line, established from a human neuroblastoma metastasis, is a widely used model in preclinical oncology research. When injected subcutaneously into nude mice, these cells form solid tumors that are histologically similar to the original human tumor. nih.gov

Growth Characteristics: Following subcutaneous injection of 2 to 5 million SK-N-SH cells into nude mice, tumors typically develop within a latency period of 8 to 21 days. nih.gov These tumors can grow to a significant volume within a few weeks. nih.gov The SK-N-SH xenografts are often characterized as soft, deformable tumors. nih.gov

Molecular and Functional Characteristics: A critical feature of this model for Iobenguane I 131 research is its expression of the norepinephrine transporter (NET). The level of NET expression is a key determinant of the tumor's avidity for Iobenguane. Studies have focused on characterizing the MIBG handling in this model, noting that while clearance rates in mice are similar to humans, metabolism is more extensive. nih.gov The SK-N-SH xenograft model has been deemed suitable for evaluating improvements in MIBG radiotherapy. nih.gov

PC-12 Rat Pheochromocytoma Xenograft Model

The PC-12 cell line, derived from a rat adrenal pheochromocytoma, is another cornerstone model for neuroendocrine tumor research, including studies with Iobenguane.

Origin and Key Features: PC-12 cells are of neural crest origin and share many properties with sympathetic neurons and chromaffin cells. A pivotal characteristic of this cell line is its robust expression of the norepinephrine transporter, making it an excellent in vitro and in vivo model for studying NET-mediated uptake of compounds like Iobenguane. nih.gov

Application in Iobenguane Research: The PC-12 xenograft model has been instrumental in demonstrating the high uptake of benzylguanidine analogs. duke.edu The model allows for the investigation of intratumoral distribution and the kinetics of uptake and retention of these radiopharmaceuticals. duke.edu Comparative studies in this model have shown a significantly higher accumulation of MIBG in PC-12 tumors compared to SK-N-SH neuroblastoma xenografts, which corresponded with a greater tumor growth delay following therapy with radioiodinated MIBG. nih.gov

Advanced Imaging and Analytical Methodologies in Iobenguane Research

Gamma Camera Imaging Techniques for Radiotracer Distribution Mapping

Gamma cameras are a cornerstone technology in nuclear medicine for visualizing the distribution of radiopharmaceuticals like Iobenguane (B1672009) sulfate (B86663) I 131. These devices detect the gamma radiation emitted by the Iodine-131 (I-131) isotope, allowing for the creation of two-dimensional (planar) images that map the radiotracer's accumulation in various organs and tissues.

The primary principle involves a detector, typically a large sodium iodide crystal, which scintillates upon interaction with gamma photons. Photomultiplier tubes then convert these light flashes into electrical signals, which are processed to generate an image. For I-131, which emits high-energy gamma photons (primarily at 364 keV), the gamma camera must be equipped with a high-energy collimator. nih.gov This collimator is essential for filtering out scattered photons and ensuring that only photons traveling perpendicular to the detector face are recorded, thereby improving image quality. nih.gov

Planar imaging with a gamma camera is a widely used method for quantifying the uptake of I-131 in specific regions, such as the thyroid. researchgate.net The process involves defining a region of interest (ROI) over the target tissue in the acquired image and measuring the total counts within that region. nih.govresearchgate.net By comparing these counts to a standard of known activity, researchers can calculate the absolute amount of Iobenguane sulfate I 131 accumulated. researchgate.net However, the accuracy of this quantification can be influenced by factors such as the size of the lesion and its distance from the camera. nih.gov

Methodologies have been developed to improve the accuracy of gamma camera-based quantification. These include precise ROI definition techniques and corrections for background radiation, photon attenuation (the absorption and scattering of photons within the body), and scatter. nih.govresearchgate.net For instance, a method based on setting a consistent upper and lower window level for the image display can lead to more accurate and repeatable quantification of I-131 activity in preclinical studies. researchgate.net

| Parameter | Description | Relevance to I-131 Iobenguane Imaging |

| Primary Photon Energy | 364 keV (82% abundance) | The principal energy peak used for imaging with a gamma camera. ijabbr.com |

| Collimator Type | High-Energy Parallel-Hole | Necessary to handle the high-energy photons of I-131 and reduce septal penetration. ijabbr.com |

| Image Type | Planar (2D) | Provides whole-body scans or static images of specific areas to map radiotracer distribution. lu.se |

| Quantification Method | Region of Interest (ROI) Analysis | Used to measure the activity concentration in organs or tumors by comparing counts to a calibrated source. nih.govresearchgate.net |

Single-Photon Emission Computed Tomography (SPECT) Applications in Preclinical Research

Single-Photon Emission Computed Tomography (SPECT) extends the capabilities of planar gamma camera imaging by providing three-dimensional (3D) information about the radiotracer distribution. In preclinical research involving Iobenguane sulfate I 131, SPECT is an invaluable tool for detailed anatomical localization and more accurate quantification of the radiotracer in small animal models.

A SPECT scanner uses one or more gamma camera heads that rotate around the subject, acquiring a series of planar images from multiple angles. A computer algorithm then reconstructs these 2D projections into a 3D dataset. The integration of SPECT with computed tomography (SPECT/CT) has further enhanced its utility by providing a fused image that superimposes the functional data from SPECT onto the detailed anatomical map from CT. researchgate.net This hybrid imaging modality allows researchers to precisely identify the tissues and organs where Iobenguane sulfate I 131 has accumulated. researchgate.netclinicaltrials.gov

In preclinical studies, SPECT/CT is used to:

Assess the biodistribution of new I-131 labeled compounds.

Evaluate the tumor-targeting efficacy of Iobenguane sulfate I 131 in animal models of diseases like neuroblastoma.

Perform patient-specific dosimetry calculations to estimate the radiation dose that would be delivered to tumors and healthy organs. clinicaltrials.gov

The quantitative accuracy of SPECT is critical for these applications. However, I-131 SPECT imaging presents several challenges due to the high energy of its gamma emissions, which leads to issues like collimator septal penetration and scatter. ijabbr.com Advanced reconstruction algorithms and correction techniques for these physical degrading factors are essential to achieve reliable quantification of I-131 activity. ijabbr.comclinicaltrials.gov

| SPECT/CT Application | Description | Significance in Preclinical Research |

| Biodistribution Studies | Mapping the uptake and clearance of I-131 Iobenguane in various organs over time. | Provides essential data on the compound's pharmacokinetics and identifies potential off-target accumulation. |

| Tumor Characterization | Visualizing and quantifying radiotracer uptake in tumors. | Helps to assess the expression of norepinephrine (B1679862) transporters (the target of iobenguane) and predict therapeutic efficacy. |

| Dosimetry | Calculating the absorbed radiation dose in specific tissues and tumors. clinicaltrials.gov | Crucial for planning radionuclide therapies and evaluating the potential for therapeutic success and toxicity. clinicaltrials.gov |

Theoretical Dosimetry Calculation Methodologies (e.g., Medical Internal Radiation Dose (MIRD) Schema)

Estimating the absorbed radiation dose from internally administered radionuclides like Iobenguane sulfate I 131 is fundamental for both therapeutic applications and radiation safety. The most widely accepted framework for this is the Medical Internal Radiation Dose (MIRD) schema. taylorandfrancis.com

The MIRD schema provides a systematic approach to calculate the absorbed dose in a target organ from a source organ containing the radionuclide. The fundamental MIRD equation is:

D(T) = Ã(S) × S(T←S)

Where:

D(T) is the mean absorbed dose in the target organ T.

Ã(S) is the cumulated activity in the source organ S (the total number of radioactive decays occurring in the source organ over time). This is determined from quantitative imaging data (planar or SPECT) acquired at multiple time points.

S(T←S) is the "S value," which represents the mean absorbed dose in the target organ T per unit of cumulated activity in the source organ S. S values are pre-calculated using Monte Carlo simulations and depend on the radionuclide, the source-target organ pair, and a standardized anatomical phantom. taylorandfrancis.com

For Iobenguane sulfate I 131, dosimetry calculations are performed to estimate the radiation dose to tumors as well as to critical normal organs like the liver, spleen, and bone marrow. nih.gov Voxel-based dosimetry, an advanced application of the MIRD schema, uses 3D SPECT/CT images to create patient-specific dose maps, providing a more detailed and accurate picture of dose distribution within tissues. nih.gov These calculations are essential for predicting both the therapeutic effect on tumors and potential toxicity to healthy tissues. nih.gov

| MIRD Component | Description | Data Source for I-131 Iobenguane |

| Cumulated Activity (Ã) | Total number of I-131 disintegrations in a source organ over time. | Sequential quantitative gamma camera or SPECT images. |

| Source Organ (S) | Organ or tissue with significant I-131 Iobenguane uptake (e.g., tumor, liver, spleen). | Identified and delineated on planar or SPECT/CT images. |

| Target Organ (T) | Any organ for which the absorbed dose is to be calculated. | Anatomically defined. |

| S Value | Mean absorbed dose to the target per decay in the source. | Standardized tables (e.g., from the OLINDA/EXM software) based on the MIRD phantom series. |

Ex Vivo Tissue Analysis Methodologies for Radiotracer Localization

While in vivo imaging provides a macroscopic view of radiotracer distribution, ex vivo tissue analysis offers a microscopic and highly quantitative confirmation of the radiotracer's precise localization. These methods are a critical component of preclinical research, validating the findings from imaging studies.

The most common ex vivo methodology involves the biodistribution study. In these studies, after administration of Iobenguane sulfate I 131 to an animal model, the animals are euthanized at various time points. Key organs and tissues of interest (e.g., tumor, heart, liver, kidneys, muscle) are then harvested, weighed, and their radioactivity is measured using a gamma counter. This technique provides highly accurate, quantitative data on the percentage of the injected dose per gram of tissue (%ID/g), which is the gold standard for determining radiotracer uptake and clearance.

Another powerful ex vivo technique is autoradiography . This method provides high-resolution images of the radiotracer distribution at the tissue and cellular level. researchgate.net The process involves:

Harvesting tissues containing Iobenguane sulfate I 131. nih.gov

Quick-freezing and slicing the tissue into very thin sections using a cryostat. nih.gov

Placing these tissue sections in close contact with a radiation-sensitive detector, such as photographic film or a phosphor imaging plate. researchgate.net

The radiation emitted by the I-131 exposes the detector, creating a detailed, 2D map of the radioactivity within the tissue slice. taylorandfrancis.com When compared with histological staining of the same or adjacent sections, autoradiography can reveal whether the radiotracer is localized within specific cellular structures or regions of a tumor, providing invaluable information about the biological targeting of the compound. researchgate.netnih.gov

| Methodology | Principle | Information Provided | Application in I-131 Iobenguane Research |

| Gamma Counting | Direct measurement of gamma emissions from harvested tissues in a calibrated detector. | Highly accurate, bulk quantification of radioactivity in entire organs or tissue samples (%ID/g). | Standard method for preclinical biodistribution and pharmacokinetic studies. |

| Autoradiography | Exposure of a radiation-sensitive detector by a tissue slice containing the radiotracer. researchgate.nettaylorandfrancis.com | High-resolution, spatial distribution of the radiotracer at a microscopic level. researchgate.net | Validating tumor penetration and identifying specific cellular localization of I-131 Iobenguane. |

Theoretical Frameworks and Mechanistic Modeling of Iobenguane Sulfate I 131

Development of Models for Adrenergic Uptake Mechanisms

The primary model for Iobenguane's cellular entry is based on its interaction with the human norepinephrine (B1679862) transporter (NET), a key protein in the sodium-coupled ion-dependent transporter family (SLC6). wikipedia.orgmdpi.com This transport is characterized as the 'uptake-1' mechanism, an active process that is dependent on both sodium and ATP. taylorandfrancis.com Iobenguane (B1672009) is not only taken up by the NET but is also subsequently transported into storage granules by the vesicular monoamine transporter (VMAT), a process that can be inhibited by agents like reserpine. hres.ca

The development of precise structural models of these transport mechanisms has been challenging. A definitive X-ray crystal structure for the human NET has not yet been obtained. mdpi.com Consequently, researchers rely on homology modeling, using the structures of related proteins such as the Drosophila melanogaster dopamine (B1211576) transporter as templates. mdpi.com These computational models help to elucidate the molecular orientation of residues within the transporter's primary (S1) and secondary (S2) binding sites, identifying key amino acids like aspartic acid D75 and phenylalanine F317 as critical for ligand binding. mdpi.com

While the NET-centric model is foundational, research indicates a more complex reality. Evidence suggests the existence of non-NET dependent uptake pathways. hres.ca Studies have specifically implicated polyspecific organic cation transporters (OCTs), such as OCT1, OCT2, and OCT3, as playing a role in the transport and tissue distribution of Iobenguane. nih.govresearchgate.net This finding challenges the paradigm that Iobenguane imaging exclusively measures NET activity and suggests that in some tissues, like the heart, OCT3 may be the primary transporter responsible for its uptake. researchgate.net

To test and refine these models, researchers utilize various in vitro systems, including specific cancer cell lines that express these transporters. Neuroblastoma cell lines, which originate from the neural crest and often exhibit high NET expression, are frequently used to study Iobenguane uptake and the effects of inhibiting substances. fda.govscispace.com

Key Transporters in Iobenguane Uptake Models

| Transporter | Type | Role in Iobenguane Uptake | Model System Relevance |

|---|---|---|---|

| Norepinephrine Transporter (NET/SLC6A2) | Plasma Membrane Transporter | Primary, high-affinity uptake into presynaptic neurons and neuroendocrine cells (Uptake-1). taylorandfrancis.comhres.ca | Central to all models; studied using homology modeling and cell lines (e.g., neuroblastoma). mdpi.comscispace.com |

| Vesicular Monoamine Transporter (VMAT) | Vesicular Transporter | Sequesters Iobenguane into intracellular storage vesicles following NET-mediated uptake. hres.ca | Explains the high retention of Iobenguane in target tissues; studied using inhibitors like reserpine. hres.cavetscraft.com |

| Organic Cation Transporters (OCT1, OCT2, OCT3) | Plasma Membrane Transporter | Mediate non-NET, extraneuronal uptake in various tissues, including heart, kidney, and liver. nih.govresearchgate.net | Adds complexity to models, explaining distribution in tissues with lower NET density and challenging interpretation of imaging results. nih.govresearchgate.net |

Modeling the Impact of Physiological Conditions on Iobenguane Behavior in Research Models

The behavior of Iobenguane in research models is significantly influenced by the surrounding physiological and chemical environment. Modeling these impacts is essential for accurate interpretation of experimental data.

Ionic Environment and pH: The uptake-1 mechanism is inherently sodium-dependent, meaning that variations in extracellular sodium concentration can alter the efficiency of Iobenguane transport into the cell. taylorandfrancis.com Studies on the related compound guanethidine (B1672426) have shown that its adrenergic neuron-blocking action is accelerated in low-sodium conditions and can be influenced by calcium concentrations, suggesting that ionic flux is a key parameter in modeling the behavior of these compounds. researchgate.net Furthermore, Iobenguane is protonated under physiological pH, a state that restricts its passage across lipid membranes like the blood-brain barrier but is favorable for its recognition by transporters. snmjournals.org The pH of the Iobenguane formulation itself is acidic (typically pH 3.5-5.5), and its interaction with physiological buffers upon administration must be considered in pharmacokinetic models. snmjournals.orgams-lb.com

Competition at the Transporter: A crucial factor in modeling Iobenguane's behavior is the competitive inhibition of its uptake. The NET transports numerous substances, and the presence of these competitors can dramatically reduce Iobenguane accumulation. This is a critical consideration in both research and clinical contexts, as many medications can interfere with Iobenguane uptake. researchgate.netlantheus.com For instance, tricyclic antidepressants and cocaine are potent NET inhibitors that can block the uptake of Iobenguane. brainkart.com

Models must also account for the specific activity of the Iobenguane formulation. Low-specific-activity (LSA) preparations contain a significant molar excess of non-radioactive ("cold") Iobenguane molecules. fda.govresearchgate.net These non-radioactive molecules compete with the radioactive Iobenguane I 131 for a limited number of NET binding sites, which can lead to reduced uptake of the radiotracer into target cells. fda.gov High-specific-activity (HSA) formulations minimize this competition, a factor that must be explicitly included in quantitative uptake models. researchgate.net

Inhibition of Iobenguane Uptake by Adrenergic Ligands in a Neuroblastoma Cell Model

| Inhibiting Compound | Compound Type | IC50 (µM) in SK-N-SH Cells |

|---|---|---|

| Phenoxybenzamine | α-antagonist | 2.5 |

| Phentolamine | α-antagonist | 15 |

| Prazosin | α-antagonist | 20 |

| Xylazine | α-agonist | 20 |

| Tolazoline | α-antagonist | 85 |

| Clonidine | α-agonist | >100 |

| Methoxamine | α-agonist | >100 |

| Yohimbine | α-antagonist | >100 |

Data sourced from FDA review documents for SK-N-SH neuroblastoma cells. The IC50 value represents the concentration of a drug that is required for 50% inhibition of Iobenguane uptake in vitro. fda.gov

Comparative Studies in Iobenguane Radiopharmaceutical Research

Comparative Analysis of Iobenguane (B1672009) Isotopes in Research

The choice of radioisotope is a pivotal factor in the efficacy of iobenguane for both imaging and therapy. Researchers have extensively studied various iodine isotopes to determine the optimal characteristics for specific applications.

Iodine-123 Iobenguane (I-123 MIBG) as a Research Analog and for Imaging Research

Iodine-123 Iobenguane (I-123 MIBG) is frequently utilized as a diagnostic and research analog to its therapeutic counterpart, I-131 MIBG. drugs.comresearchgate.netopenmedscience.commdpi.com Due to its favorable physical properties, including a lower energy photon emission (159 keV) and a shorter half-life (13.2 hours), I-123 MIBG is considered superior for diagnostic imaging with modern gamma cameras. researchgate.netnih.govoup.com These characteristics lead to better image quality, higher spatial resolution, and a significantly lower radiation burden on the patient compared to I-131 MIBG. researchgate.netnih.govoup.com

Research studies have consistently highlighted the higher sensitivity of I-123 MIBG scintigraphy for detecting neuroblastoma and other neuroendocrine tumors compared to diagnostic scans using I-131 MIBG. researchgate.netnih.gov The addition of single-photon emission computed tomography (SPECT) and SPECT/CT further enhances the sensitivity of I-123 MIBG scans, aiding in the precise anatomical localization of tumors. researchgate.netresearchgate.netscispace.comnih.gov In the context of neuroblastoma, I-123 MIBG is the preferred agent for scintigraphic imaging. nih.gov

However, it is noteworthy that post-therapy scans with high-dose I-131 MIBG have demonstrated superior lesion detectability compared to diagnostic I-123 MIBG scans. researchgate.netscispace.comnih.gov In one comparative study, high-dose I-131 MIBG scintigraphy detected more than double the number of lesions compared to diagnostic I-123 MIBG scintigraphy. scispace.com This suggests that while I-123 MIBG is optimal for initial diagnosis and staging, post-treatment imaging with I-131 MIBG provides valuable information for patient management. scispace.com

A comparative analysis of I-123 MIBG and high-dose I-131 MIBG scintigraphy revealed the following:

Lesion Detection: The number of lesions detected per study was significantly higher with high-dose I-131 MIBG (7.3 on planar, 7.7 on SPECT/CT) compared to I-123 MIBG (3.0 on planar, 3.7 on SPECT/CT). scispace.comnih.gov

SPECT/CT Advantage: SPECT/CT provided additional diagnostic information in a high percentage of both I-123 MIBG (81%) and high-dose I-131 MIBG (53%) studies. researchgate.netnih.gov

Interactive Data Table: Lesion Detectability Comparison

| Imaging Modality | Lesions Detected per Study (Planar) | Lesions Detected per Study (SPECT/CT) |

| I-123 MIBG | 3.0 scispace.comnih.gov | 3.7 scispace.comnih.gov |

| High-Dose I-131 MIBG | 7.3 scispace.comnih.gov | 7.7 scispace.comnih.gov |

Iodine-124 Iobenguane (I-124 MIBG) in Positron Emission Tomography Research Applications

Iodine-124 Iobenguane (I-124 MIBG) has emerged as a valuable tool in positron emission tomography (PET) research, particularly for pre-therapeutic dosimetry before I-131 MIBG therapy. nih.govmdpi.com The positron-emitting nature of I-124 allows for PET imaging, which offers superior resolution and quantification capabilities compared to SPECT. nih.govmdpi.com With a half-life of 4.2 days, which is comparable to that of I-131 (8.02 days), I-124 MIBG enables accurate tracking of the radiotracer's distribution over a relevant timeframe for dosimetry calculations. nih.govgrantome.commdpi.comiba-radiopharmasolutions.com

Research has demonstrated that I-124 MIBG PET/CT is a promising tool for predicting tumor radiation doses for I-131 MIBG therapy. nih.gov This personalized dosimetry approach can help optimize treatment by maximizing the radiation dose to the tumor while minimizing exposure to healthy organs. grantome.com Studies have shown that I-124 MIBG PET-based pre-therapy dosimetry can be performed with a much lower radiation dose than I-131 MIBG SPECT-based dosimetry and is likely to provide more quantitatively accurate results. nih.gov

Despite its advantages, I-124 MIBG has some limitations. The complex decay scheme of I-124, with a positron abundance of only 23%, can result in poorer image quality compared to other PET isotopes like fluorine-18. mdpi.com Additionally, the effective dose of I-124 MIBG can be significantly higher than that of I-123 MIBG. mdpi.com Nevertheless, even at lower administered activities, I-124 MIBG PET-CT has been shown to detect significantly more lesions than I-123 MIBG scintigraphy and SPECT-CT. mdpi.com

Projected Mean Effective Dose Coefficients for Adult Patients

| Radiopharmaceutical | Mean Effective Dose Coefficient (mSv/MBq) |

| I-124 MIBG | 0.25 ± 0.04 researchgate.net |

| I-123 MIBG | 0.014 ± 0.002 researchgate.net |

| I-131 MIBG | 0.18 ± 0.04 researchgate.net |

Iodine-125 Iobenguane (I-125 MIBG) in Preclinical and In Vitro Research

Iodine-125 Iobenguane (I-125 MIBG) is primarily used in preclinical and in vitro research settings to study the mechanisms of iobenguane uptake and retention. nih.gov Its longer half-life (approximately 60 days) makes it suitable for extended laboratory experiments. In vitro studies using cell lines have been instrumental in understanding the norepinephrine (B1679862) transporter (NET) mediated uptake of MIBG. wiley.com

Research using I-125 MIBG has explored various aspects of iobenguane pharmacology. For instance, in vitro studies on neuroblastoma multicellular tumor spheroids have investigated the therapeutic potential of I-125 MIBG, both alone and in combination with I-131 MIBG. nih.gov These studies concluded that while I-125 MIBG alone was not superior to I-131 MIBG, a combination of the two isotopes was more effective. nih.gov Preclinical animal models have also utilized I-125 MIBG to study the biodistribution of iobenguane and the effects of other drugs on its tumor accumulation. nih.gov

Methodological Comparisons with Other Radiopharmaceutical Agents (e.g., Gallium-68 DOTA-Conjugates, Fluorine-18 FDOPA) in Research Contexts

The field of nuclear medicine is continuously evolving, with the development of new radiopharmaceutical agents that offer alternative or complementary information to iobenguane. Comparative research studies are crucial for defining the specific roles of these agents.

Gallium-68 (Ga-68) DOTA-Conjugates: Gallium-68 labeled somatostatin (B550006) analogues, such as Ga-68 DOTATATE (B3348540), are used for imaging neuroendocrine tumors that express somatostatin receptors (SSTRs). southcarolinablues.comfrontiersin.org Research has shown that in some cases, particularly for certain types of neuroendocrine tumors, Ga-68 DOTA-conjugate PET/CT can be more sensitive than I-123 MIBG imaging. southcarolinablues.com A meta-analysis suggested improved progression-free survival with Lutetium-177 (Lu-177) dotatate (a therapeutic analogue) compared to I-131 iobenguane in studies with a high prevalence of pheochromocytomas. southcarolinablues.comlifewiseac.com However, for tumors that are MIBG-positive but SSTR-negative, iobenguane remains the agent of choice. frontiersin.org

Fluorine-18 L-dihydroxyphenylalanine (F-18 FDOPA): F-18 FDOPA is another PET radiotracer used for imaging neuroendocrine tumors. It is a precursor of dopamine (B1211576) and is taken up by the amino acid transport system. Comparative studies have shown that F-18 FDOPA PET/CT can have superior sensitivity to I-123 MIBG SPECT/CT for the detection of pheochromocytoma and paraganglioma, especially in cases of recurrence or metastasis. nih.govresearchgate.net In a prospective study, F-18 FDOPA PET/CT demonstrated noninferior sensitivity and comparable specificity to I-123 MIBG SPECT/CT for diagnosing these tumors. nih.gov Notably, for recurrent or metastatic disease, F-18 FDOPA PET/CT showed significantly higher sensitivity. nih.gov

Comparative Sensitivity in Recurrent Paraganglioma

| Imaging Modality | Sensitivity (per lesion) |

| I-123 MIBG SPECT/CT | 38% researchgate.net |

| F-18 FDOPA PET/CT | 98% researchgate.net |

These comparative studies underscore the importance of selecting the appropriate radiopharmaceutical based on the specific tumor type, its receptor expression profile, and the clinical question being addressed. While Iobenguane Sulfate (B86663) I 131 and its diagnostic analogs remain critical tools, ongoing research continues to refine their application in relation to newer agents.

Challenges and Future Directions in Iobenguane Sulfate I 131 Research

Methodological Considerations and Refinements in Research Protocols

The administration of Iobenguane (B1672009) Sulfate (B86663) I-131, particularly high-specific-activity (HSA) formulations, necessitates meticulous research protocols to ensure both patient safety and data integrity. snmjournals.org A critical aspect of these protocols involves the pre-treatment evaluation of patients. This includes diagnostic imaging with Iodine-123 MIBG to confirm tumor avidity, ensuring the therapeutic agent will target the intended tissues. snmjournals.orgradiopaedia.org Furthermore, dosimetry calculations are paramount, with an initial dosimetric dose of Iobenguane I-131 administered to measure normal organ distribution and calculate radiation dosimetry to critical organs. radiopaedia.orggoogle.comfda.gov This allows for the adjustment of subsequent therapeutic doses to maximize efficacy while minimizing toxicity. fda.govfda.gov

Key methodological considerations also include the management of potential drug interactions. Medications that can reduce the uptake of catecholamines or deplete their stores must be discontinued (B1498344) for a sufficient period (at least 5 half-lives) before administering Iobenguane I-131 and for at least 7 days after each dose to avoid compromising the radiopharmaceutical's efficacy. fda.govdrugbank.com Additionally, protocols must incorporate thyroid blockade, typically with the administration of inorganic iodine, starting at least 24 hours before and continuing for 10 days after each dose to protect the thyroid gland from absorbing free radioiodine. fda.gov Hydration is another crucial element, with patients instructed to drink at least two liters of water daily before and after treatment to minimize radiation exposure to the bladder. fda.gov

Refinements in research protocols are ongoing. For instance, studies are exploring dose escalation to determine the maximum tolerated dose, particularly in pediatric populations with refractory or relapsed neuroblastoma. nih.gov These studies have identified myelosuppression as a key dose-limiting toxicity. nih.gov Future protocols will likely continue to refine dosimetry models and supportive care measures to further optimize the therapeutic index of Iobenguane I-131.

Continued Research on Stability and Identification of Degradation Products

The stability of Iobenguane Sulfate I-131 is a critical factor influencing its therapeutic efficacy and safety. Research has focused on understanding its stability under various storage and clinical conditions. One study demonstrated that an iobenguane sulfate solution (2.2 mg/mL) remained stable for 91 days when stored in polycarbonate syringes at 4-7°C, with the mean concentration exceeding 93% of the initial concentration throughout the study period. nih.gov This extended stability is beneficial for clinical practice.

The identification of degradation products is another crucial area of research. The most common nonradioactive degradation products of iobenguane are deiodinated benzylguanidine and hydroxyl-substituted meta-hydroxybenzylguanidine. snmjournals.orgsnmjournals.org These impurities are significant because they retain the same binding affinity for the norepinephrine (B1679862) transporter (NET) as iobenguane, potentially competing for uptake into target cells. snmjournals.orgsnmjournals.org

Studies employing techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been instrumental in determining the purity and stability of iobenguane and identifying contaminants. scirp.orgresearchgate.net For instance, research has shown that while iobenguane is stable under acidic conditions, it can degrade under alkaline conditions, leading to the formation of specific degradation products. scirp.org Understanding the sources of these impurities and the conditions that promote their formation is essential for optimizing manufacturing and storage processes to ensure the quality and efficacy of the final radiopharmaceutical product. google.comscirp.org

Table 1: Stability and Degradation of Iobenguane Sulfate

| Condition | Observation | Reference |

|---|---|---|

| Storage at 4-7°C for 91 days | Mean concentration exceeded 93% of initial concentration. | nih.gov |

| Acidic Condition (HCl 3%) | Stable over 72 hours without spoilage. | scirp.org |

| Alkaline Condition (TEA(aq), 2%) | Purity remained >98% for the first 24 hours, but fell to 90% by 72 hours. | scirp.org |

Optimization of Radiopharmaceutical Design for Enhanced Molecular Targeting

A primary focus in the evolution of Iobenguane I-131 has been the optimization of its design to enhance molecular targeting and therapeutic efficacy. openmedscience.com A key development in this area is the creation of high-specific-activity (HSA) Iobenguane I-131, marketed as Azedra®. openmedscience.comaacr.org This formulation is produced using a technology that minimizes the amount of non-radioactive ("cold") iobenguane in the final product. aacr.orgonclive.com

The presence of excess cold iobenguane can competitively inhibit the uptake of the radiolabeled ("hot") iobenguane by the norepinephrine transporters (NET) on tumor cells. google.comsnmjournals.org By reducing the carrier iobenguane, HSA formulations deliver a higher specific activity, meaning more radioactive iodine per molecule of iobenguane. openmedscience.com This leads to greater radiation delivery to the tumor cells, enhancing the therapeutic impact while potentially reducing pharmacological side effects associated with the carrier molecule itself. google.comopenmedscience.comaacr.org

Further research into radiopharmaceutical design aims to refine targeting ligands, select optimal isotopes, and improve delivery methods. openmedscience.com While iobenguane's structural similarity to norepinephrine provides inherent targeting to adrenergic tissues, future iterations could involve modifications to the iobenguane molecule itself or the development of novel carrier molecules to further improve uptake and retention in tumor cells while minimizing off-target accumulation. openmedscience.compatsnap.com The goal is to create more precise and potent radiopharmaceuticals for a more patient-centered approach to cancer therapy. openmedscience.com

Exploration of Novel Mechanisms and Expanded Applications in Research

While the primary mechanism of Iobenguane I-131 relies on its uptake via the norepinephrine transporter (NET) and subsequent cell damage from beta radiation, research is exploring novel mechanisms and expanded applications. openmedscience.compatsnap.com The structural similarity of iobenguane to norepinephrine allows it to be a tool for investigating the sympathetic nervous system beyond its use in neuroendocrine tumors. openmedscience.comncats.io

One area of expanding application is in cardiology. openmedscience.com Researchers are investigating its use in cardiac imaging to assess sympathetic innervation of the heart, which could have prognostic value in conditions like heart failure and help guide therapeutic interventions. openmedscience.comncats.io

Furthermore, there is interest in combining Iobenguane I-131 with other therapies to enhance its efficacy. openmedscience.com For instance, combining it with chemotherapy or autologous stem cell transplantation is being explored to achieve better tumor control and prolong remission, especially in aggressive tumors like neuroblastoma. openmedscience.compatsnap.com Research is also looking into its use as a tool to reduce tumor burden before the application of other novel treatments, such as immunotherapy. patsnap.com These expanded applications highlight the potential of Iobenguane I-131 to evolve beyond its current indications. openmedscience.com

Table 2: Investigational Applications of Iobenguane Sulfate I-131

| Area of Research | Potential Application | Reference |

|---|---|---|

| Cardiology | Cardiac imaging to predict outcomes in heart failure. | openmedscience.com |

| Oncology (Combination Therapy) | Combination with chemotherapy or stem cell transplant for enhanced tumor control. | openmedscience.compatsnap.com |

| Tumor burden reduction prior to immunotherapy. | patsnap.com |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding in Iobenguane Research

The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—presents a powerful approach to gain a deeper mechanistic understanding of iobenguane's action and the diseases it targets. nih.govd-nb.info By analyzing these different layers of biological information, researchers can move beyond a single-pathway view and construct more comprehensive models of cellular response to Iobenguane I-131. d-nb.infonih.gov

For instance, integrating transcriptomic and proteomic data can reveal discrepancies between gene expression and protein abundance, highlighting the importance of post-transcriptional and post-translational regulation in the response to treatment. mdpi.com This can help identify key regulatory proteins and pathways that are either up- or downregulated in response to iobenguane therapy, potentially uncovering novel biomarkers of response or resistance. mdpi.comnih.gov

Furthermore, multi-omics frameworks can help elucidate the complex interplay between different signaling pathways. nih.gov By combining prior knowledge of signaling and metabolic networks with multi-omics datasets, computational methods can be used to infer the activity of key molecules like transcription factors and kinases, generating mechanistic hypotheses about how iobenguane treatment affects the broader cellular network. d-nb.info This integrated approach can help identify novel druggable targets and inform the development of more effective combination therapies. nih.govmdpi.com In the context of iobenguane research, this could lead to a more personalized approach to treatment, where multi-omics profiles could predict which patients are most likely to benefit from this targeted radiopharmaceutical. plos.orgresearchgate.net

Q & A

Basic: What is the mechanism of selective tumor uptake of Iobenguane I 131 in neuroendocrine tumors, and how can researchers validate this in preclinical models?

Iobenguane I 131 mimics norepinephrine (NE) structurally, enabling uptake via NE transporters (NETs) expressed in neuroendocrine tumors like pheochromocytoma and paraganglioma . To validate selectivity, researchers should:

- Use in vitro assays with NET-expressing cell lines (e.g., PC12 cells) to measure competitive inhibition of radiolabeled iobenguane uptake against unlabeled NE or NET blockers.

- Perform biodistribution studies in xenograft models, comparing tumor-to-background ratios using SPECT/CT imaging .

- Correlate uptake with immunohistochemical NET expression in resected tumor tissues .

Basic: How should researchers design protocols to assess Iobenguane I 131 biodistribution and dosimetry in clinical trials?

Standard protocols include:

- Dosimetric Phase : Administer 1,110 MBq (30 mCi) of Iobenguane I 131, followed by serial gamma camera imaging at 4–72 hours post-injection to quantify tumor radiation absorption and calculate therapeutic doses .

- Therapeutic Phase : Deliver two therapeutic doses (12,488 MBq each) ≥90 days apart, adjusted based on dosimetry data and renal/hepatic function .

- Safety Monitoring : Track hematologic parameters (e.g., platelet counts) and thyroid function (via iodine blockade) to mitigate radiation toxicity .

Advanced: What experimental strategies address contradictions between Iobenguane I 131 scan positivity and therapeutic resistance in metastatic pheochromocytoma?

Discrepancies may arise due to:

- Heterogeneous NET expression : Use spatial transcriptomics to map NET distribution in biopsy samples and correlate with Iobenguane uptake .

- Competitive drug interactions : Screen for concomitant medications (e.g., methyldopa, tricyclic antidepressants) that deplete catecholamine stores or block NETs, necessitating a 5-half-life washout period before dosing .

- Radioresistance mechanisms : Investigate DNA repair pathways (e.g., HR23B-proteasome axis) using HDAC inhibitor combinations to sensitize tumors .

Advanced: How can researchers optimize combination therapies involving Iobenguane I 131 and cytotoxic chemotherapy (e.g., cyclophosphamide/vincristine/dacarbazine)?

Key considerations:

- Sequencing : Administer Iobenguane I 131 first to avoid chemotherapy-induced NET downregulation. Post-therapy, initiate CVD regimen after ≥7 days to minimize myelosuppression overlap .

- Response Metrics : Use composite endpoints (e.g., RECIST 1.1, biochemical response in catecholamine levels) to capture synergies .

- Preclinical Models : Test efficacy in dual-tumor xenografts (NET-high vs. NET-low) to evaluate spatial cooperation .

Advanced: What methodologies resolve pharmacokinetic variability in Iobenguane I 131 dosing for pediatric vs. adult populations?

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate pediatric-specific parameters (e.g., organ volume, blood flow rates) to predict radiation absorption .